molecular formula C12H17ClFNO B1388718 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride CAS No. 1185107-71-4

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1388718
CAS No.: 1185107-71-4
M. Wt: 245.72 g/mol
InChI Key: XRKHDSHUDCVEFK-UHFFFAOYSA-N
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Description

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride is an organic compound with the molecular formula C12H16FNO•HCl and a molecular weight of 245.72 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a 4-fluorobenzyl group.

Biochemical Analysis

Biochemical Properties

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzyme active sites, thereby inhibiting or modulating their activity . For instance, it can interact with enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to receptor proteins, altering their conformation and influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . In other cell types, such as hepatocytes, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes . Furthermore, this compound has been shown to impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby reducing the enzyme’s catalytic activity . Additionally, this compound can interact with receptor proteins, causing conformational changes that alter their signaling capabilities . These interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Over time, the degradation products may exhibit different biochemical properties, potentially altering the compound’s effects on cellular function . Long-term studies have shown that this compound can have sustained effects on enzyme activity and gene expression, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biochemical response . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation . This compound can interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin . By modulating the activity of these enzymes, this compound can influence the levels of neurotransmitters in the brain, affecting mood and cognitive function . Additionally, this compound can impact metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals . For example, phosphorylation of the compound can enhance its binding to nuclear receptors, facilitating its transport into the nucleus . Once localized, this compound can exert its effects on enzyme activity, gene expression, and cellular metabolism .

Preparation Methods

The synthesis of 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride typically involves a two-step process :

    Formation of 4-((4-Fluorobenzyl)oxy)piperidine: This step involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Conversion to Hydrochloride Salt: The resulting 4-((4-Fluorobenzyl)oxy)piperidine is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous medium.

Chemical Reactions Analysis

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHDSHUDCVEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185107-71-4
Record name 4-[(4-fluorophenyl)methoxy]piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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